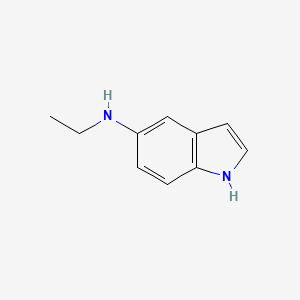

N-ethyl-1H-indol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMCJXXCYKHMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Studies of N Ethyl 1h Indol 5 Amine and Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including N-ethyl-1H-indol-5-amine and its derivatives.

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of indole (B1671886) derivatives. In the ¹H NMR spectrum of N-substituted pyrroles, the chemical shifts of the heterocyclic protons are influenced by the presence of a fused benzene (B151609) ring. For instance, in the indole ring, protons H-5 and H-6 have similar chemical shifts, while protons H-4 and H-7 appear further downfield. The chemical shift of the indolic NH proton is highly dependent on the solvent used and exhibits coupling to the ring protons. ipb.pt

For newly synthesized compounds, ¹H and ¹³C NMR spectra are essential for structural establishment. mdpi.com For example, in the characterization of (2,3-dihydro-1H-indol-5-ylmethyl)amine, the ¹H NMR spectrum showed signals characteristic of the indoline ring and the CH₂ group, as well as signals for the NH₂ and NH groups. mdpi.com The ¹³C NMR spectrum provided complementary information on the carbon framework. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Indole Analogues

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| 1-methyl-1H-indol-5-amine (3) | Not explicitly provided, but synthesis confirmed. | Not explicitly provided, but synthesis confirmed. |

| 5-nitro-1H-indole (1) | Not explicitly provided, but used as a starting material. | Not explicitly provided, but used as a starting material. |

| (2,3-dihydro-1H-indol-5-ylmethyl)amine (1) | 2.45 (2H, NH₂), 3.17 (2H, t), 3.69 (2H, t), 4.01 (2H, d), 5.28 (1H, NH), 7.41 (1H, d), 7.49 (1H, m), 7.58 (1H, s) | 28.9 (CH₂), 41.9 (CH₂-N), 44.9 (CH₂-N), 119.7 (CH-Ar), 126.7 (CH-Ar), 129.1 (CH-Ar), 135.3 (C-Ar), 136.1 (C-Ar), 136.9 (C-Ar) |

This table is interactive. Click on the headers to sort the data.

For more complex molecules and to determine stereochemistry, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are valuable for establishing proton-proton correlations within a spin system. ipb.pt For instance, if proton A is coupled to B, and B is coupled to C, a TOCSY spectrum will show a cross-peak connecting A and C, even if they are not directly coupled. ipb.pt

Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC). These techniques are instrumental in assigning proton and carbon resonances, especially when there is significant signal overlap. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. In the study of indole derivatives, IR spectroscopy is used to identify characteristic vibrational modes. For example, the IR spectrum of (2,3-dihydro-1H-indol-5-ylmethyl)amine shows characteristic bands for NH₂ and NH stretching vibrations at 3359, 3282, and 3012 cm⁻¹. mdpi.com

In a study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, IR spectroscopy was used to confirm the presence of N-H groups involved in intermolecular hydrogen bonds. nih.govmdpi.com A sharp band at 3342 cm⁻¹ in the experimental IR spectrum was assigned to the N-H stretching vibration. nih.govmdpi.com

Table 2: Characteristic IR Bands for Indole Analogues

| Compound | Key IR Bands (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| (2,3-dihydro-1H-indol-5-ylmethyl)amine | 3434, 3359, 3282, 3012, 3003, 2885, 2799 | NH₂, NH stretching |

| 5-methoxy-1H-indole-2-carboxylic acid (polymorph 2) | 3342 | N-H stretching (involved in N–H⋯O hydrogen bond) |

| 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-6-methoxy-1H-indole (80) | 3399, 3214 | N-H stretching |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For amines, the molecular ion peak in the mass spectrum is typically an odd number. libretexts.org Aliphatic amines often undergo alpha-cleavage, which is the cleavage of the C-C bond adjacent to the C-N bond. libretexts.orglibretexts.org This fragmentation pattern is dominant and can help in identifying the structure of the amine. libretexts.orglibretexts.org

The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural elucidation. chemguide.co.uk For instance, in the mass spectrum of n-butylamine, the base peak results from alpha-cleavage. libretexts.org The stability of the resulting ions influences the intensity of the peaks in the mass spectrum. chemguide.co.uk

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The NIST Chemistry WebBook provides UV/Visible spectrum data for indole, which can serve as a reference for its derivatives. nist.gov Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the experimental UV-Vis spectra.

Integration of Experimental and Theoretical Spectroscopic Data

A comprehensive understanding of the structure and properties of N-ethyl-1H-indol-5-amine and its analogues is often achieved by integrating experimental spectroscopic data with theoretical calculations. acs.org Density Functional Theory (DFT) is a common computational method used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. nih.gov

For example, in the study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations were used to support the experimental findings from X-ray diffraction and IR spectroscopy. nih.gov The calculated vibrational frequencies and NMR chemical shifts showed good agreement with the experimental data, providing a deeper understanding of the molecular structure and intermolecular interactions. nih.gov This integrated approach allows for a more robust and detailed structural elucidation.

Computational and Theoretical Investigations of N Ethyl 1h Indol 5 Amine and Derived Structures

Quantum Chemical Calculations (Density Functional Theory) for Electronic and Molecular Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and properties of molecules. By approximating the complex many-electron problem, DFT provides a balance between accuracy and computational cost, making it ideal for studying indole (B1671886) derivatives. researchgate.netniscpr.res.in

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For indole and its derivatives, DFT methods like B3LYP with a 6-311++G(d,p) basis set have been shown to yield geometrical parameters that are in good agreement with experimental data. researchgate.netijrar.org

In the case of N-ethyl-1H-indol-5-amine, the geometry would be optimized to find the most stable conformation of the ethylamino group relative to the indole ring. The calculations would provide precise bond lengths, bond angles, and dihedral angles. Energetic profiles can be generated by systematically rotating the dihedral angles of the ethyl side chain to identify rotational barriers and stable conformers. For instance, studies on similar molecules like ethyl indole-2-carboxylate have shown that substituents can cause slight alterations in the indole ring's planarity and bond lengths due to electronic effects. ijrar.org The fusion of the benzene (B151609) and pyrrole (B145914) rings in the indole core results in specific bond length variations compared to the individual aromatic systems. ijrar.org

Table 1: Predicted Geometrical Parameters for N-ethyl-1H-indol-5-amine (Based on Analogous Indole Structures) Note: These are representative values based on DFT calculations of similar indole derivatives. Actual values for N-ethyl-1H-indol-5-amine would require specific calculation.

| Parameter | Predicted Value | Reference Compound |

| C4-C9 Bond Length (Å) | 1.426 | Ethyl indole-2-carboxylate ijrar.org |

| C-N (pyrrole) Bond Length (Å) | ~1.38 | Indole researchgate.net |

| C-C (aromatic) Bond Length (Å) | ~1.39 - 1.41 | Indole researchgate.net |

| N-H (pyrrole) Bond Length (Å) | ~1.01 | Indole researchgate.net |

| C2-N1-C9 Bond Angle (°) | ~109 | Ethyl indole-2-carboxylate ijrar.org |

| C-N-C (amine) Bond Angle (°) | ~112 | Alkylamines |

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. researchgate.netnih.gov

For an indole derivative like N-ethyl-1H-indol-5-amine, the HOMO is expected to be distributed primarily over the electron-rich indole ring, particularly the pyrrole moiety. The LUMO is also typically localized on the aromatic ring system. The presence of the electron-donating ethylamino group at the 5-position would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

Table 2: Representative FMO Energies for an Indole System Note: Data derived from computational studies on related molecules. researchgate.netnih.gov

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -0.5 to -1.0 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. q-chem.com It transforms the calculated wave function into a localized basis corresponding to the classical Lewis structure of lone pairs and bonds. wisc.edumpg.de This method is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. wisc.edu

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation at a given temperature. nih.gov

For N-ethyl-1H-indol-5-amine, an MD simulation would illuminate the conformational landscape of the flexible ethylamino side chain. nih.gov By simulating the molecule in a solvent (like water) for a period of nanoseconds, one can observe the preferred orientations (rotamers) of the side chain and the energetic barriers between them. The results can be visualized by plotting the dihedral angles of the side chain over time, which helps in identifying the most populated and energetically favorable conformational states. This information is crucial for understanding how the molecule might adapt its shape to fit into a receptor binding pocket. nih.gov

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods can predict a molecule's chemical reactivity and elucidate potential reaction mechanisms. Reactivity descriptors derived from DFT calculations, such as the energies of frontier orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP) maps, are commonly used. niscpr.res.in

The MEP map visually represents the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-ethyl-1H-indol-5-amine, the MEP would likely show a negative potential (red/yellow) around the nitrogen atoms and the π-system of the indole ring, indicating these are sites prone to electrophilic attack.

Furthermore, computational chemistry can model the entire pathway of a chemical reaction. lhasalimited.org By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a reaction's energy profile can be constructed. This allows for the determination of activation energies, which are key to predicting reaction rates and understanding whether a proposed mechanistic pathway is feasible.

Computational Assessment of Molecular Interactions and Binding Affinities

Understanding how a molecule interacts with biological macromolecules, such as proteins or nucleic acids, is fundamental to drug discovery. Computational techniques like molecular docking are invaluable for this purpose.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov The goal is to find the binding mode with the lowest free energy, which corresponds to the most stable complex. The resulting binding affinity score is an estimate of the strength of the interaction.

Given the structural similarity of N-ethyl-1H-indol-5-amine to serotonin (B10506) and other tryptamines, logical targets for docking studies would include serotonin receptors (e.g., 5-HT1A, 5-HT2A). nih.gov In a typical docking study, the 3D structure of the target receptor is obtained from a protein database. The ligand is then computationally placed into the receptor's binding site in numerous possible conformations and orientations. A scoring function evaluates each pose based on factors like hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

For N-ethyl-1H-indol-5-amine docked into a serotonin receptor, one would expect key interactions such as:

Hydrogen bonding: The amine nitrogen of the ethyl group and the indole N-H group could act as hydrogen bond donors or acceptors. nih.gov

π-π stacking: The flat indole ring could engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov

Ionic/Electrostatic interactions: If the ethylamine (B1201723) nitrogen is protonated, it could form a strong salt bridge with an acidic residue like aspartate or glutamate. nih.gov

Table 3: Hypothetical Molecular Docking Results for N-ethyl-1H-indol-5-amine Note: This table presents plausible, illustrative data for docking against known tryptamine-binding receptors. Actual results would depend on the specific software, scoring function, and receptor preparation used.

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Serotonin 5-HT1A Receptor | -7.5 to -9.0 | Asp116, Phe361, Trp358 | Ionic, π-π Stacking, Hydrophobic |

| Serotonin 5-HT2A Receptor | -7.0 to -8.5 | Asp155, Ser242, Phe340 | Ionic, Hydrogen Bond, π-π Stacking nih.gov |

| Monoamine Oxidase A (MAO-A) | -6.5 to -8.0 | Tyr407, Tyr444, Phe208 | Hydrogen Bond, Hydrophobic |

These in silico studies provide a foundational understanding of the physicochemical properties and potential biological interactions of N-ethyl-1H-indol-5-amine, guiding further experimental validation and development.

Binding Site Analysis and Ligand-Protein Interactions

Computational and theoretical investigations into the binding of N-ethyl-1H-indol-5-amine and its derivatives have primarily focused on their interactions with serotonin receptors, given their structural similarity to the endogenous ligand serotonin. Molecular docking and molecular dynamics simulations have been instrumental in elucidating the specific interactions that govern the binding affinity and selectivity of these compounds.

The binding site for indole-based ligands, such as N-ethyl-1H-indol-5-amine, within serotonin receptors like the 5-HT1A and 5-HT2A subtypes, is a well-defined pocket within the transmembrane domains of the receptor. nih.govnih.gov The indole moiety of the ligand typically penetrates deep into a hydrophobic microdomain of the receptor. nih.gov This pocket is lined with key amino acid residues that form a network of interactions crucial for ligand recognition and receptor activation.

Key Ligand-Protein Interactions:

Detailed analyses of the binding modes of structurally related indole derivatives reveal several conserved and critical interactions:

Ionic Interaction: A pivotal interaction for many aminergic G-protein coupled receptors is the salt bridge formed between the protonated amine of the ligand and a highly conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TMH3). nih.gov For N-ethyl-1H-indol-5-amine, the ethylamine side chain is expected to engage in this strong ionic bond, anchoring the ligand within the binding pocket.

Hydrogen Bonding: The indole nucleus itself plays a significant role in stabilizing the ligand-receptor complex through hydrogen bonds. The hydrogen atom on the indole nitrogen (N-H) frequently acts as a hydrogen bond donor to the side chain of a serine residue (Ser5.43) in TMH5. nih.gov Additional hydrogen bonds can be formed between the ligand and other polar residues within the binding site, such as asparagine and tyrosine. nih.gov

Hydrophobic and Aromatic Interactions: The bicyclic indole ring system is well-suited for extensive hydrophobic and aromatic interactions with nonpolar amino acid residues. These often include interactions with tryptophan (Trp6.48) and phenylalanine (Phe6.51, Phe6.52) residues, contributing significantly to the binding affinity. nih.gov These pi-stacking and hydrophobic interactions help to properly orient the ligand within the binding site for optimal engagement with other key residues.

Influence of Substituents:

Computational studies on various 5-substituted indole derivatives have demonstrated that the nature of the substituent at the 5-position can significantly influence binding affinity and selectivity. For instance, the introduction of electron-withdrawing groups at this position has been shown to modulate affinity for the serotonin transporter. acs.org In the case of N-ethyl-1H-indol-5-amine, the ethyl group at the 5-amino position will influence the local electronic and steric environment, potentially affecting interactions with nearby residues in the binding pocket.

The following interactive table summarizes the probable key interactions between N-ethyl-1H-indol-5-amine and a representative serotonin receptor binding site, based on data from analogous compounds.

| Interaction Type | Ligand Moiety | Potential Interacting Residues | Reference |

| Ionic Bond | Ethylamine (protonated) | Aspartate (e.g., Asp3.32) | nih.gov |

| Hydrogen Bond (Donor) | Indole N-H | Serine (e.g., Ser5.43) | nih.gov |

| Hydrogen Bond | Amine N-H | Asparagine, Tyrosine | nih.gov |

| Hydrophobic/Aromatic | Indole Ring | Tryptophan, Phenylalanine | nih.gov |

These computational models provide a detailed framework for understanding the structure-activity relationships of N-ethyl-1H-indol-5-amine and its derivatives, guiding the design of new compounds with tailored pharmacological profiles. The precise nature and strength of these interactions ultimately determine the compound's efficacy and selectivity as a ligand for its target protein.

Structure Activity Relationship Sar Studies of N Ethyl 1h Indol 5 Amine Derivatives

Systematic Modification of the N-ethyl-1H-indol-5-amine Scaffold

Systematic modification of the N-ethyl-1H-indol-5-amine core involves targeted chemical changes at two primary locations: the indole (B1671886) ring itself and the N-alkyl group attached to the 5-amino position. These modifications allow researchers to probe the steric, electronic, and hydrophobic requirements of the target's binding site.

The placement of substituents on the bicyclic indole ring has a profound effect on the molecule's interaction with biological targets. The nature and position of these groups can influence binding affinity, functional activity, and selectivity. Research on various indole-based compounds has established several guiding principles.

Substitutions on the benzene (B151609) portion of the indole ring (positions 4, 6, and 7) are critical for modulating activity. Studies on related indole derivatives have shown that substitution at the C4 position is often detrimental to activity. researchgate.net In contrast, functionalization at the C7 position can be highly favorable for enhancing potency. researchgate.net For instance, in one series of indole-2-carboxylic acids, methoxy (B1213986) group substitution at the C7 position yielded the most favorable activity profile. researchgate.net

The type of substituent is as important as its location. Halogenation is a common strategy to modulate electronic properties and membrane permeability. Comparing fluorine and chlorine substituents, fluorine-substituted derivatives have been found to be more potent in certain contexts. researchgate.net Furthermore, comprehensive studies on histone deacetylase inhibitors (HDACIs) have shown that the protein pocket can accommodate both chlorine and bromine atoms at the C5 position of the indole moiety, where the halogen can form additional, beneficial interactions with the target protein. mdpi.com

Modification of the pyrrole (B145914) ring, though less common, also impacts activity. Methyl groups on the pyrrole ring can increase steric hindrance, which may weaken the interaction with the target by preventing optimal binding. mdpi.com The indole N-H group at position 1 is a key interaction point, often acting as a hydrogen bond donor. mdpi.com Its substitution can therefore significantly alter binding affinity.

| Position | Substituent Type | General Impact on Activity | Source |

|---|---|---|---|

| C4 | Various | Generally unfavorable; often reduces potency. | researchgate.net |

| C5 | Halogen (Cl, Br) | Well-tolerated; can form additional halogen bond interactions. | mdpi.com |

| C5 | Methoxy or Carboxamide | Can significantly increase affinity for specific targets (e.g., 5-HT1A receptors). | nih.gov |

| C7 | Methoxy | Often favorable; can enhance potency. | researchgate.net |

| N1 | Unsubstituted (N-H) | Acts as a critical hydrogen bond donor in many systems. | mdpi.com |

| Pyrrole Ring (C2, C3) | Methyl | May introduce steric hindrance, weakening interactions. | mdpi.com |

While direct SAR studies on N-ethyl-1H-indol-5-amine are specific to each target, general principles of medicinal chemistry apply.

Chain Length: Changing the ethyl group to a smaller methyl group would reduce the hydrophobic contribution and may be beneficial if the binding pocket is sterically constrained. Conversely, extending the chain to a propyl or butyl group could access deeper hydrophobic pockets, potentially increasing potency, provided there is sufficient space.

Branching: Introducing branching, such as an isopropyl group, increases steric bulk. This can be used to probe the shape of the binding site and may enhance selectivity if the branched group fits better in the target receptor compared to off-target sites.

Cyclic and Aromatic Groups: Replacing the ethyl group with a cyclopropyl (B3062369) or phenyl group introduces conformational rigidity and potential for different types of interactions (e.g., pi-stacking with a phenyl ring).

The N-alkyl group is also a potential site of metabolism. N-dealkylation, the enzymatic removal of an N-alkyl group, is a common metabolic pathway for many drugs. mdpi.com The choice of the N-alkyl substituent can therefore influence the compound's metabolic stability and duration of action.

| N-Alkyl Group | Potential SAR Implication | Primary Interaction Type |

|---|---|---|

| Methyl | Tests for minimal hydrophobic/steric requirement. | Hydrophobic |

| Ethyl | Baseline hydrophobic interaction. | Hydrophobic |

| Propyl/Butyl | Probes for larger hydrophobic pockets. | Hydrophobic |

| Isopropyl | Introduces steric bulk to probe pocket shape. | Hydrophobic / Steric |

| Benzyl | Introduces potential for pi-stacking interactions. | Hydrophobic / Pi-stacking |

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For N-ethyl-1H-indol-5-amine derivatives, the key pharmacophoric elements are derived from the indole core and the appended amino group.

Aromatic/Hydrophobic Core: The indole ring itself serves as a large, flat, hydrophobic scaffold that engages in van der Waals and hydrophobic interactions with nonpolar residues in the binding site. mdpi.com

Hydrogen Bond Donor: The indole N-H at position 1 is a crucial hydrogen bond donor, essential for anchoring the ligand in the correct orientation in many target proteins. mdpi.com

Hydrogen Bond Acceptor/Aromatic π-System: The electron-rich pyrrole portion of the indole ring can function as a hydrogen bond acceptor. For dopamine (B1211576) receptors, this feature has been proposed to mimic the interaction of the phenolic hydroxyl group of dopamine itself, fulfilling a critical interaction with a hydrogen-bond acceptor nucleus on the receptor. nih.govacs.org

Basic Nitrogen Center: The nitrogen atom of the 5-amino group is a key interaction point. At physiological pH, it can be protonated, forming an ionic bond (a salt bridge) with an acidic amino acid residue (e.g., aspartate, glutamate) in the receptor. It can also act as a hydrogen bond donor.

Hydrophobic Substituent: The N-ethyl group provides a hydrophobic feature that can fit into a corresponding small hydrophobic pocket, contributing to binding affinity and potentially influencing selectivity.

These elements combine to create a specific interaction map that dictates how the molecule binds to its target.

Design Principles for Modulating Target Selectivity and Potency

Building on SAR and pharmacophore analysis, specific design principles can be formulated to rationally modify the N-ethyl-1H-indol-5-amine scaffold to enhance potency and selectivity for a given target.

Achieving Selectivity: Selectivity between related targets, such as different G-protein coupled receptors (GPCRs), often depends on subtle differences in their binding pockets. For instance, in the development of serotonin (B10506) 5-HT(1A) receptor agonists, it was found that certain substituents on a distal arylpiperazine ring could decrease binding to dopamine D2 receptors, thereby increasing selectivity for the desired 5-HT(1A) target. nih.gov This principle of exploiting distal pockets is a powerful tool. Similarly, selectivity can be achieved by introducing steric bulk that is tolerated by the target receptor but clashes with the binding site of off-target proteins.

Enhancing Potency: Potency can be increased by optimizing the key interactions outlined in the pharmacophore. This can involve reinforcing existing hydrogen bonds by ensuring optimal geometry or introducing new favorable interactions. For example, if a hydrophobic pocket is identified near the C5 position, extending the N-alkyl chain from ethyl to propyl or butyl could increase van der Waals contacts and boost affinity. nih.gov Adding substituents to the indole ring that complement the electronic and steric environment of the binding site is also a primary strategy. For example, placing a carboxamide group at the C5 position of an indole core was shown to maintain high 5-HT(1A) affinity. nih.gov

By applying these principles, medicinal chemists can iteratively modify the N-ethyl-1H-indol-5-amine scaffold to develop derivatives with tailored biological profiles, transforming a basic chemical structure into a potent and selective therapeutic agent.

Advanced Analytical Methodologies for N Ethyl 1h Indol 5 Amine and Its Derivatives

Development and Validation of Chromatographic Methods

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For N-ethyl-1H-indol-5-amine, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are instrumental.

HPLC is a widely adopted technique for the routine analysis and quality control of indole (B1671886) derivatives. The development of a robust HPLC method for N-ethyl-1H-indol-5-amine would necessitate a systematic optimization of chromatographic parameters to achieve adequate separation from potential impurities and degradation products.

A typical reversed-phase HPLC method for an N-alkylated indoleamine like N-ethyl-1H-indol-5-amine would likely employ a C18 column. The mobile phase would be a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the indole ring.

Table 1: Illustrative HPLC Method Parameters for N-ethyl-1H-indol-5-amine Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm and 280 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical HPLC method based on common practices for analyzing similar indole derivatives.

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

UPLC technology, which utilizes sub-2 µm particle columns, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are particularly valuable for complex samples containing multiple closely related impurities. The principles of method development for UPLC are similar to HPLC but require instrumentation capable of handling the higher backpressures generated.

A UPLC method for N-ethyl-1H-indol-5-amine would allow for a more detailed impurity profile and a significant reduction in analytical run time, thereby increasing sample throughput.

Table 2: Exemplary UPLC Method Parameters for N-ethyl-1H-indol-5-amine

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 70% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 225 nm |

| Injection Volume | 2 µL |

This table illustrates a potential UPLC method, which would require optimization and validation for the specific analysis of N-ethyl-1H-indol-5-amine.

Strategies for Impurity Profiling and Quantification

Impurity profiling is a critical aspect of pharmaceutical development, aimed at the identification and quantification of any unwanted chemical entities in the drug substance or product. The presence of impurities, even at trace levels, can impact the safety and efficacy of the final product.

For N-ethyl-1H-indol-5-amine, potential impurities could arise from the starting materials, intermediates, or by-products of the synthetic route, as well as from degradation of the API. A comprehensive impurity profiling strategy would involve:

Forced Degradation Studies: Exposing the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

Synthesis of Potential Impurities: Preparing known potential impurities to be used as reference standards for identification and quantification.

Use of High-Resolution Analytical Techniques: Employing methods like UPLC and LC-MS to separate and detect impurities at low levels.

Table 3: Potential Process-Related Impurities of N-ethyl-1H-indol-5-amine

| Impurity Name | Potential Source |

| 1H-indol-5-amine | Unreacted starting material |

| N,N-diethyl-1H-indol-5-amine | Over-alkylation by-product |

| Oxidized derivatives | Degradation |

| Positional isomers | By-products from synthesis |

This table lists hypothetical impurities based on a plausible synthetic pathway for N-ethyl-1H-indol-5-amine.

Quantification of these impurities is typically performed using a validated chromatographic method with reference standards for each impurity.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the comprehensive analysis of pharmaceutical compounds. LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing not only retention time data but also molecular weight and structural information.

For the analysis of N-ethyl-1H-indol-5-amine and its derivatives, LC-MS is invaluable for:

Peak Identification: Confirming the identity of the main component and identifying unknown impurities by their mass-to-charge ratio (m/z).

Structural Elucidation: Using tandem mass spectrometry (MS/MS) to fragment ions and obtain structural information about impurities and degradation products.

Enhanced Sensitivity and Selectivity: Achieving lower detection and quantification limits compared to UV detection, which is crucial for trace-level impurity analysis.

A typical LC-MS method would utilize an electrospray ionization (ESI) source, which is well-suited for polar molecules like indoleamines.

Table 4: Predicted Mass Spectrometric Data for N-ethyl-1H-indol-5-amine

| Parameter | Predicted Value |

| Chemical Formula | C₁₀H₁₂N₂ |

| Exact Mass | 160.10 |

| [M+H]⁺ (m/z) | 161.11 |

| Predicted Major Fragments (MS/MS) | m/z 146, 132, 117 |

This table provides predicted mass spectrometry data for N-ethyl-1H-indol-5-amine, which would need to be confirmed experimentally.

Method Robustness and Transferability Studies

The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Robustness testing is a critical part of method validation, especially if the method is to be transferred to different laboratories or instruments.

For an HPLC or UPLC method for N-ethyl-1H-indol-5-amine, robustness would be evaluated by systematically varying parameters such as:

pH of the mobile phase

Mobile phase composition (e.g., ±2% organic solvent)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±0.1 mL/min)

Different column batches

The effect of these variations on critical method responses, such as peak retention time, resolution, and tailing factor, would be assessed.

Method transferability refers to the process of demonstrating that a validated analytical method can be successfully performed by another laboratory. A successful method transfer ensures consistency in analytical results across different sites. The process typically involves a formal transfer protocol, comparative testing between the originating and receiving laboratories, and predefined acceptance criteria. For a method analyzing N-ethyl-1H-indol-5-amine, this would ensure that quality control is maintained regardless of the testing location.

Exploratory Research Applications of N Ethyl 1h Indol 5 Amine and Functionalized Derivatives

Role as Chemical Building Blocks in Advanced Organic Synthesis

The structural attributes of N-ethyl-1H-indol-5-amine make it an important precursor in the synthesis of more elaborate chemical structures. The indole (B1671886) nucleus, combined with a strategically positioned ethylamino group, offers multiple reaction sites for constructing complex heterocyclic systems.

The synthesis of polycyclic and fused heterocyclic systems is a significant area of organic chemistry, driven by the search for novel compounds with unique properties. Indole derivatives are frequently employed as starting materials for creating these complex structures. For instance, research has demonstrated the synthesis of novel polyheterocyclic nitrogen systems, such as pyrimido[2′,1′:3,4] nih.govresearchgate.netimpactfactor.orgtriazino[5,6-b]indoles, which are constructed from indole-based precursors. researchgate.net These synthetic routes often involve the cyclization of intermediates derived from the reactive sites on the indole ring.

In a related context, 1H-indol-5-amine, the parent amine of N-ethyl-1H-indol-5-amine, has been utilized in one-pot procedures to create fused tetracyclic quinoline (B57606) derivatives. For example, the reaction of 1H-indol-5-amine with aromatic aldehydes and cyclopentane-1,3-dione in refluxing DMF leads to the formation of aromatized cyclopenta[b]pyrrolo[3,2-f]quinolin-9(3H)-ones in high yields. nih.gov This highlights the potential of the indol-5-amine scaffold to participate in multicomponent reactions to build intricate, fused ring systems. The N-ethyl group in N-ethyl-1H-indol-5-amine can influence the reactivity and solubility of the starting material and the properties of the resulting polycyclic systems.

The general strategy often involves leveraging the nucleophilicity of the amino group and the reactivity of the indole ring at various positions to construct new rings. Synthetic methodologies may include intramolecular cyclizations of urea (B33335) derivatives to form pyrimidoindole skeletons. metu.edu.tr

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a chemical library, which can then be screened for biological activity. nih.gov The selection of appropriate building blocks is crucial for the successful generation of these libraries. N-ethyl-1H-indol-5-amine and its derivatives are valuable components in this field due to the versatile reactivity of the indole scaffold.

Research has shown that N-alkylated indol-5-amines serve as foundational structures in the creation of fragment libraries for high-throughput screening. For example, investigations have commenced with 1-methyl-1H-indol-5-amine to generate a library of structurally diverse fragments for identifying lead compounds. nih.gov The N-ethyl counterpart is expected to offer similar utility, with the ethyl group providing a different substitution pattern that can influence the biological and physical properties of the library members. The ability to modify both the indole nitrogen and the exocyclic amine allows for the creation of a wide array of derivatives from a single starting scaffold.

Investigations in Ligand Design and Coordination Chemistry

The presence of nitrogen atoms in both the indole ring and the ethylamino side chain makes N-ethyl-1H-indol-5-amine an interesting candidate for ligand design in coordination chemistry and separation sciences.

In the field of chromatography, specialized ligands are developed and immobilized onto stationary phases to achieve selective separation of molecules. N-heterocyclic compounds are often used to create affinity adsorbents for the purification of biomolecules like monoclonal antibodies. nih.gov These ligands can be designed to interact with target molecules through a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions.

While specific applications of N-ethyl-1H-indol-5-amine in this area are not extensively documented, the general principles of ligand design suggest its potential. The indole ring can provide hydrophobic interactions, while the amino group can be used for immobilization onto a solid support or can participate in ionic or hydrogen-bonding interactions with the analyte. researchgate.net Furthermore, alkylamines are known to be used as ion-pairing reagents in the chromatographic separation of biomolecules like oligonucleotides, improving both chromatographic performance and mass spectral response. nih.gov This suggests that indole-based amines could be explored for similar purposes.

The coordination chemistry of indole derivatives is a rich field of study, as these compounds can act as ligands for a variety of metal ions, forming complexes with interesting structural, electronic, and biological properties. nih.gov The indole moiety can coordinate to metal ions in several ways, including through the indole nitrogen or the π-system of the heterocyclic ring. nih.gov The amino group of N-ethyl-1H-indol-5-amine provides an additional coordination site, allowing it to act as a bidentate or bridging ligand.

The synthesis of metal complexes with indole-derived ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govjmchemsci.com The resulting complexes are then characterized using a range of spectroscopic and analytical techniques to determine their structure and properties.

| Characterization Technique | Information Obtained |

| Elemental Analysis (C, H, N) | Confirms the empirical formula of the complex. nih.gov |

| Molar Conductivity | Determines the electrolytic nature of the complex in solution. nih.govugm.ac.id |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies (e.g., N-H, C=N) upon complexation. impactfactor.org |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps in determining its geometry. impactfactor.orgugm.ac.id |

| Nuclear Magnetic Resonance (NMR) | Elucidates the structure of the complex in solution, particularly for diamagnetic metal ions. impactfactor.orgmdpi.com |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the complex. nih.gov |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in deducing the geometry and oxidation state of the metal ion. jmchemsci.com |

| Thermal Analysis (TGA/DSC) | Investigates the thermal stability of the complex and the presence of coordinated solvent molecules. mdpi.com |

The geometry of the resulting metal complexes, such as octahedral, tetrahedral, or square planar, is influenced by the nature of the metal ion, the ligand, and the reaction conditions. jmchemsci.comugm.ac.id

Research into Modulators of Biological Systems

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery. researchgate.netmdpi.com The indole nucleus is present in numerous natural products and synthetic drugs. researchgate.net Research into functionalized derivatives of N-ethyl-1H-indol-5-amine is aimed at discovering new molecules that can modulate biological systems and potentially serve as therapeutic agents.

Derivatives of 5-aminoindole (B14826) have been investigated for various biological activities. For instance, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as potent inhibitors of xanthine (B1682287) oxidase, an enzyme involved in gout. nih.gov This work highlights the utility of the 5-aminoindole scaffold in designing enzyme inhibitors. The structure-activity relationship studies in such research often reveal the importance of substituents on the indole nitrogen for biological potency. nih.gov

Furthermore, novel 5-nitroindole (B16589) derivatives have been evaluated as binders for the c-Myc G-quadruplex, a potential anticancer target. nih.gov The synthetic precursors for these molecules often involve modifications of the 5-amino group of the indole ring. These examples demonstrate that the 5-position of the indole ring is a critical site for introducing functional groups that can lead to significant biological activity. Derivatives of N-ethyl-1H-indol-5-amine are therefore promising candidates for the development of new modulators of biological systems, with potential applications in areas such as anticancer and anti-inflammatory research. nih.govnih.gov

Studies on Dopamine (B1211576) Receptor Agonists and Related Ligands

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently incorporated into ligands targeting G-protein coupled receptors, including dopamine receptors. Research into functionalized derivatives of N-ethyl-1H-indol-5-amine has explored their potential as dopamine receptor agonists, with a particular focus on achieving selectivity for specific receptor subtypes, which is crucial for therapeutic applications.

One area of investigation has been the development of highly selective D3 dopamine receptor agonists. A study on the structure-activity relationship of a series of N⁶-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues revealed compounds with high potency and selectivity for the D3 receptor. acs.org This research highlights the importance of the indole moiety in conjunction with a piperazine (B1678402) linker and a substituted aminothiazole for achieving desired pharmacological profiles.

Furthermore, the modification of the ethylamine (B1201723) side chain and substitutions on the indole ring have been shown to significantly influence the affinity and efficacy of these compounds at D2-like (D2, D3, and D4) receptors. For instance, in a series of 5-(2-aminoethyl)carbostyril derivatives, which can be considered analogues of indol-5-amine derivatives, N-alkylation of the aminoethyl side chain and hydroxylation of the carbostyril ring (analogous to the indole ring) enhanced D2 receptor activity. nih.gov The most potent compound in this series demonstrated approximately three times the effectiveness of dopamine in D2 receptor tests. nih.gov

The ergoline (B1233604) scaffold, which contains an indole moiety, has been a fruitful starting point for the development of dopamine receptor agonists. acs.org Combining the indole and phenylpiperazine scaffolds has yielded potent D2 receptor ligands with activities ranging from full to partial agonism. acs.orgnih.gov The size of the alkyl substituent on the piperazine nitrogen was found to be inversely related to D2 receptor efficacy, with smaller alkyl groups leading to full agonism. acs.orgnih.gov

These studies collectively underscore the versatility of the indole-5-amine scaffold in the design of dopamine receptor ligands. The ability to modulate receptor affinity, selectivity, and functional activity through systematic structural modifications makes these derivatives a continued area of interest in the development of novel therapeutics for dopamine-related neurological and psychiatric disorders.

Exploration of Enzyme Inhibition Potentials (e.g., Factor Xa, COX-2, Urease)

Functionalized derivatives of N-ethyl-1H-indol-5-amine have been investigated for their potential to inhibit various enzymes implicated in disease processes. This research has spanned targets such as Factor Xa in the coagulation cascade, cyclooxygenase-2 (COX-2) in inflammation, and urease in bacterial infections.

Factor Xa Inhibition:

A series of indole-based compounds have been designed and evaluated as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. The most potent compound from this series exhibited a Ki of 0.2 nM and demonstrated significant selectivity over other serine proteases like thrombin (900-fold) and trypsin (750-fold). nih.gov The development of these inhibitors often involves the synthesis of amide derivatives to achieve optimal binding to the enzyme's active site. nih.gov

COX-2 Inhibition:

The indole scaffold is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, with indomethacin (B1671933) being a notable example. nih.gov Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Molecular docking studies of various indole derivatives have highlighted the importance of both hydrophobic and hydrophilic interactions for stable binding to the COX-2 active site. researchgate.net For instance, certain 1,3-dihydro-2H-indolin-2-one derivatives have shown promising COX-2 inhibitory activity, with IC50 values in the low micromolar range. mdpi.com The design of these inhibitors often incorporates features from known selective COX-2 inhibitors, such as the SO2Me group from rofecoxib, to enhance selectivity. nih.govtandfonline.com

Urease Inhibition:

A significant number of indole analogues have been synthesized and screened for their urease inhibitory potential, which is relevant for the treatment of ulcers caused by Helicobacter pylori. tandfonline.com Many of these synthesized compounds have shown potent inhibitory activity, with IC50 values significantly lower than the standard inhibitor, thiourea. tandfonline.com For example, one study reported indole analogues with IC50 values ranging from 0.60 ± 0.05 to 30.90 ± 0.90 µM, compared to thiourea's IC50 of 21.86 ± 0.90 µM. tandfonline.com Molecular docking simulations have been employed to understand the binding interactions of the most active compounds within the urease active site. nih.gov

| Enzyme Target | Derivative Class | Key Findings | Reported Activity (IC50/Ki) |

|---|---|---|---|

| Factor Xa | Indole-based amides | High potency and selectivity over thrombin and trypsin. nih.gov | Ki = 0.2 nM nih.gov |

| COX-2 | 1,3-dihydro-2H-indolin-2-ones | Demonstrated significant anti-inflammatory and COX-2 inhibitory activity. mdpi.com | IC50 = 3.34 µM mdpi.com |

| Urease | Indole analogues | Many derivatives showed more potent inhibition than the standard, thiourea. tandfonline.com | IC50 = 0.60 ± 0.05 µM tandfonline.com |

Investigations into Molecular Interactions with Nucleic Acids (e.g., G-Quadruplex Binders)

Derivatives of the indol-5-amine scaffold have been explored for their ability to interact with non-canonical DNA structures, such as G-quadruplexes (G4s). These structures are found in guanine-rich regions of the genome, including telomeres and oncogene promoter regions, and are implicated in the regulation of gene expression.

Research has demonstrated that the introduction of specific functional groups onto the indole core is crucial for G4 binding and selectivity. For example, a study on 5-nitroindole derivatives revealed that both the nitro group at the 5-position and the nature of the substituent at the 3-position play a significant role in the binding affinity for the c-Myc G-quadruplex. nih.gov In this study, the amine and nitro functional groups at the fifth position of the indole core were found to be critical for improving G4 binding. nih.gov

Furthermore, modifications to the N1 position of the indole ring have been shown to enhance G4 binding affinity. nih.gov Biophysical studies, including fluorescence intercalator displacement (FID) assays and NMR spectroscopy, have been employed to characterize the binding of these indole derivatives to G4 DNA. nih.gov These studies have shown that some 5-nitroindole derivatives can bind to the c-Myc G-quadruplex with a 2:1 stoichiometry, interacting with the terminal G-quartets. nih.gov

The ability of these compounds to stabilize G-quadruplex structures can lead to the downregulation of oncogenes, such as c-Myc, and induce cell cycle arrest in cancer cells. nih.gov The interaction of indole-linked nucleotides with DNA has also been shown to alter the DNA's sensitivity to enzymatic cleavage, suggesting that these modifications can induce conformational changes in the DNA structure. biorxiv.org

| Derivative | Target | Key Findings | Binding Stoichiometry (Ligand:G4) |

|---|---|---|---|

| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-quadruplex | The 5-nitro group and N1-protection are important for binding. Downregulates c-Myc expression. nih.gov | 2:1 nih.gov |

Research on Apoptosis Pathway Modulators (e.g., BCL-2 Inhibitors)

The indole scaffold has been extensively utilized in the design of small molecules that modulate the apoptosis pathway, with a particular focus on inhibiting the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a hallmark of many cancers and contributes to therapeutic resistance.

A number of indole-based compounds have been designed, synthesized, and evaluated for their ability to inhibit Bcl-2. mdpi.compreprints.orgresearchgate.netresearchgate.net These inhibitors are often designed as "BH3 mimetics," which mimic the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of Bcl-2, thereby neutralizing its anti-apoptotic function and triggering programmed cell death.

One study reported a series of indole-based compounds, with the most potent, compound U2, exhibiting a Bcl-2 inhibitory activity with an IC50 value of 1.2 ± 0.02 µM in an ELISA binding assay. mdpi.com This compound was found to induce apoptosis and cause cell cycle arrest at the G1/S phase. mdpi.com Molecular docking studies have provided insights into the stable interactions of these indole derivatives at the Bcl-2 binding site, involving hydrogen bonding, pi-pi stacking, and hydrophobic interactions. mdpi.com

Another series of indole-2-carboxamide derivatives were synthesized and shown to induce apoptosis through the activation of caspases. nih.gov The most active compounds in this series significantly increased the levels of active caspase-3 and cytochrome C, key mediators of the intrinsic apoptosis pathway. nih.gov

The design of these Bcl-2 inhibitors often involves the strategic placement of various functional groups on the indole ring to optimize binding affinity and selectivity. The rational design of these compounds has been guided by the structures of known Bcl-2 inhibitors and the desire to improve their pharmacological properties. researchgate.net

| Derivative Class | Key Findings | Reported Activity (IC50) |

|---|---|---|

| Indole-based triazoles (e.g., U2) | Inhibits Bcl-2, induces apoptosis, and causes G1/S cell cycle arrest. mdpi.com | 1.2 ± 0.02 µM mdpi.com |

| Indole-2-carboxamides | Induce apoptosis via activation of caspase-3 and cytochrome C. nih.gov | Not explicitly stated in the provided text. |

Studies on Receptor Tyrosine Kinase Inhibitors and Antiangiogenic Agents

The indole nucleus is a key structural feature in many inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of RTK signaling is a common feature of cancer, making these enzymes attractive targets for antiangiogenic therapies.

Vascular endothelial growth factor receptors (VEGFRs) are a family of RTKs that are central to the process of angiogenesis. Several indole-containing compounds have been identified as effective inhibitors of VEGFRs. nih.gov For example, a novel 1H-indole derivative demonstrated significant anticancer and VEGFR-2 inhibitory activities. nih.gov Indoline ureas have also been investigated as potential anti-hepatocellular carcinoma agents that target VEGFR-2. nih.gov

In addition to VEGFRs, the epidermal growth factor receptor (EGFR) is another important RTK target for anticancer drug development. A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have been developed as potent inhibitors of both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is associated with resistance to some EGFR inhibitors. researchgate.nettandfonline.com The most potent of these compounds exhibited IC50 values in the nanomolar range against both forms of the enzyme. researchgate.nettandfonline.com

The antiangiogenic effects of these indole derivatives have been demonstrated in various in vitro and in vivo models. For instance, one study showed that a potent indole-chalcone derivative significantly inhibited human umbilical vein endothelial cell (HUVEC) tube formation, migration, and invasion. tandfonline.com The antiangiogenic activity was further confirmed in a zebrafish xenograft model. tandfonline.com

| Target | Derivative Class | Key Findings | Reported Activity (IC50) |

|---|---|---|---|

| VEGFR-2 | 1H-indole derivatives, Indoline ureas | Demonstrated significant anticancer and VEGFR-2 inhibitory activities. nih.gov | Not explicitly stated in the provided text. |

| EGFRWT | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Potent inhibition of wild-type EGFR. researchgate.nettandfonline.com | 68-85 nM researchgate.nettandfonline.com |

| EGFRT790M | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Potent inhibition of the T790M mutant EGFR. researchgate.nettandfonline.com | 9.5 ± 2 nM and 11.9 ± 3 nM researchgate.nettandfonline.com |

Future Research Directions and Emerging Paradigms in N Ethyl 1h Indol 5 Amine Research

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Furthermore, predictive ML models can forecast the physicochemical properties, biological activities, and potential toxicity of newly designed N-ethyl-1H-indol-5-amine derivatives before they are synthesized. nih.govacs.org This in silico approach allows researchers to prioritize the most promising candidates for synthesis and experimental testing, thereby saving considerable time and resources. nih.gov

Table 1: Applications of AI/ML in N-ethyl-1H-indol-5-amine Research

| AI/ML Technique | Application in Molecular Design | Potential Outcome |

|---|---|---|

| Predictive Modeling (e.g., Random Forests, DNN) | Forecasting binding affinity, selectivity, and ADMET properties of N-ethyl-1H-indol-5-amine analogs. nih.gov | Prioritization of high-potential drug candidates for synthesis. |

| Generative Models (e.g., VAEs, GANs) | De novo design of novel indole (B1671886) scaffolds based on the N-ethyl-1H-indol-5-amine core. mdpi.com | Discovery of patentable chemical entities with desired biological activities. news-medical.net |

| Reinforcement Learning | Iterative optimization of molecular structures to maximize desired properties (e.g., target inhibition, solubility). | Accelerated development of lead compounds with improved profiles. |

| Natural Language Processing (NLP) | Mining scientific literature to identify novel targets and structure-activity relationships for indole derivatives. mdpi.com | Uncovering new therapeutic applications and design strategies. |

Innovations in Green and Sustainable Synthetic Methodologies

The pharmaceutical industry is increasingly focusing on green and sustainable chemistry to minimize its environmental impact. beilstein-journals.org Future synthesis of N-ethyl-1H-indol-5-amine and its derivatives will move away from traditional methods that often rely on harsh conditions and hazardous materials. tandfonline.comtandfonline.com Research is now directed towards developing eco-friendly, efficient, and scalable synthetic routes.

Microwave-assisted synthesis represents a significant advancement in green chemistry, offering rapid reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. tandfonline.comtandfonline.com This technique has been successfully applied to the synthesis of various indole derivatives and holds great promise for the efficient production of N-ethyl-1H-indol-5-amine. tandfonline.com Another key area of innovation is the use of environmentally benign solvents, such as water or ethanol, and the development of solvent-free reaction conditions. rsc.orgresearchgate.net

The development of novel catalysts is also central to sustainable synthesis. This includes the use of nanocatalysts, biocatalysts (enzymes), and recyclable solid acid catalysts, which offer high efficiency and can be easily separated and reused, reducing waste. researchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are another hallmark of green chemistry, improving atom economy and process efficiency. rsc.org

Table 2: Green Synthetic Approaches for N-ethyl-1H-indol-5-amine

| Green Chemistry Principle | Application to Synthesis | Advantages |

|---|---|---|

| Alternative Solvents | Utilizing water, ethanol, or ionic liquids as the reaction medium. rsc.orgresearchgate.net | Reduced toxicity and environmental pollution. |

| Microwave Irradiation | Accelerating reactions for the formation of the indole core and subsequent functionalization. tandfonline.com | Faster reaction rates, higher yields, and energy efficiency. tandfonline.com |

| Catalysis | Employing reusable nanocatalysts, solid acids, or biocatalysts. researchgate.net | Minimized waste, high selectivity, and mild reaction conditions. |

| Atom Economy | Designing syntheses using multicomponent reactions to incorporate most of the starting materials into the final product. rsc.org | Increased efficiency and reduced byproduct formation. |

| Solvent-Free Reactions | Conducting reactions under solvent-free conditions, often with grinding (mechanochemistry) or heating. beilstein-journals.orgresearchgate.net | Elimination of solvent waste and simplified purification. |

Advancements in High-Throughput Characterization and Analytical Techniques

Future advancements will focus on developing more sophisticated and miniaturized assay formats. Fluorescence-based assays, for example, are well-suited for HTS and can be used to measure enzymatic activity or receptor binding. nih.gov Novel chemical probes can be designed to react specifically with metabolites of indoleamines, generating a fluorescent signal that can be detected on a microplate reader. nih.gov

Table 3: High-Throughput Techniques for N-ethyl-1H-indol-5-amine Research

| Technique | Purpose | Throughput |

|---|---|---|

| Automated Fluorescence Assays | Screening for enzyme inhibition or receptor binding. nih.gov | Very High (10,000s of compounds/day) |

| High-Performance Affinity Chromatography (HPAC) | Characterizing drug-protein binding interactions. nih.gov | High (100s of compounds/day) |

| Colorimetric Microplate Assays | Quantifying enzymatic activity and screening mutant enzyme libraries. researchgate.net | High (1,000s of compounds/day) |

| Mass Spectrometry (MS)-Based Screening | Direct detection of substrate turnover or ligand binding. | Medium to High |

| Automated Nuclear Magnetic Resonance (NMR) | Structural confirmation and fragment-based screening. | Medium |

Expansion of Mechanistic Studies for Biological Target Interactions

A deep understanding of how N-ethyl-1H-indol-5-amine interacts with its biological targets at a molecular level is crucial for rational drug design. The indoleamine structure is similar to endogenous signaling molecules like serotonin (B10506) and melatonin, suggesting that its biological effects may be mediated through interactions with their respective receptors or enzymes involved in their metabolic pathways. wikipedia.orgwikipedia.org

Future mechanistic studies will employ a combination of computational and experimental approaches. Molecular docking simulations can predict the binding pose of N-ethyl-1H-indol-5-amine within the active site of a target protein, such as xanthine (B1682287) oxidase or various kinases, providing insights into key interactions. nih.gov These computational models can guide the design of derivatives with improved affinity and selectivity.

Experimentally, techniques like enzyme kinetics and spectroscopic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive) and confirm direct binding to the target. nih.govacs.org For example, indoleamine 2,3-dioxygenase (IDO) is a key enzyme in tryptophan metabolism and a target in cancer immunotherapy; its interaction with indole derivatives is an area of intense study. nih.govnih.gov Cellular assays will also be essential to confirm that the observed molecular interactions translate into the desired biological effect within a cellular context, such as the inhibition of cancer cell proliferation or the modulation of inflammatory pathways. nih.gov

Table 4: Approaches for Mechanistic Studies of N-ethyl-1H-indol-5-amine

| Method | Objective | Key Information Gained |

|---|---|---|

| Molecular Docking | Predict the binding mode and affinity of the compound to its target protein. nih.gov | Identification of key amino acid residues and potential for hydrogen bonds, hydrophobic interactions. |

| Enzyme Kinetic Assays | Determine the mechanism of enzyme inhibition (e.g., competitive, mixed-type). nih.gov | IC₅₀/Kᵢ values, type of inhibition. |

| X-ray Crystallography / Cryo-EM | Determine the 3D structure of the compound bound to its target protein. | Precise atomic-level details of the binding interaction. |

| Surface Plasmon Resonance (SPR) | Measure real-time binding kinetics (association and dissociation rates). | Kₐ, Kₔ, and Kₔ values. |

| Cell-Based Functional Assays | Evaluate the effect of the compound on cellular pathways and functions (e.g., cell cycle, apoptosis). nih.gov | Confirmation of biological activity and mechanism of action in a physiological context. |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | Ethyl bromide, NaH, DMF | 65–75 | ≥95% |

| Reductive Amination | Ethylamine, NaBH₃CN, MeOH | 50–60 | 90–92% |

What spectroscopic and chromatographic techniques are optimal for characterizing N-ethyl-1H-indol-5-amine?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 7.3–7.5 (indole aromatic protons), δ 3.2–3.5 (N–CH₂–CH₃), and δ 1.2 (CH₃) .

- HPLC-UV : Use C18 columns with mobile phase (acetonitrile:water, 60:40) for purity analysis; retention time ~8.2 min .

- Mass Spectrometry : ESI-MS m/z 161.1 [M+H]⁺ confirms molecular weight .

What safety protocols are critical for handling N-ethyl-1H-indol-5-amine in the lab?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritation .

- Spill Management : Neutralize with 10% acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

How can contradictory pharmacological data for N-ethyl-1H-indol-5-amine derivatives be resolved?

Methodological Answer:

Contradictions (e.g., varying receptor affinities) may arise from:

- Structural isomerism : Confirm regiochemistry via X-ray crystallography .

- Assay variability : Standardize bioactivity protocols (e.g., cell lines, incubation times) .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

How to assess and mitigate nitrosamine impurities in N-ethyl-1H-indol-5-amine synthesis?

Methodological Answer:

- Risk Assessment : Use EMA/IPEC questionnaires to screen raw materials for secondary amines and nitrosating agents (e.g., nitrites) .

- Analytical Controls : LC-MS/MS with a detection limit ≤0.03 ppm for N-nitrosamines .

- Process Modifications : Replace tertiary amines with primary amines in reaction steps to eliminate nitrosation pathways .

What strategies optimize the bioactivity of N-ethyl-1H-indol-5-amine derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.